

# A Comparative Guide to the Spectroscopic Cross-Validation of 2-(2-Butoxyethoxy)ethanol

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Compound of Interest				
Compound Name:	2-(2-Butoxyethoxy)ethanol			
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For researchers, scientists, and professionals in drug development, the accurate identification and characterization of chemical compounds are paramount. This guide provides a comparative analysis of the spectroscopic data for **2-(2-butoxyethoxy)ethanol** against two common alternatives, 2-butoxyethanol and 2-methoxyethanol. Through a cross-validation of their mass spectrometry, infrared, and nuclear magnetic resonance spectra, this guide offers a robust framework for the unambiguous identification of these glycol ethers.

## **Spectroscopic Data Comparison**

The following tables summarize the key spectroscopic features of **2-(2-butoxyethoxy)ethanol** and its alternatives, providing a clear basis for comparison.

Table 1: Mass Spectrometry Data

Compound	Molecular Weight ( g/mol )	Key Mass Fragments (m/z)
2-(2-Butoxyethoxy)ethanol	162.23	45, 57, 73, 89, 117
2-Butoxyethanol	118.17	45, 57, 73, 87, 101
2-Methoxyethanol	76.09	45, 58, 76

Table 2: Infrared (IR) Spectroscopy Data



Compound	O-H Stretch (cm <sup>-1</sup> )	C-H Stretch (cm <sup>-1</sup> )	C-O Stretch (cm <sup>-1</sup> )
2-(2- Butoxyethoxy)ethanol	~3430 (broad)	2870-2960	~1120
2-Butoxyethanol	~3420 (broad)	2870-2960	~1120
2-Methoxyethanol	~3440 (broad)	2880-2930	~1120

Table 3: <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)

Compound	-СН₃	-CH₂- (Butyl Chain)	-O-CH <sub>2</sub> - CH <sub>2</sub> -O-	-CH₂-OH	-ОН
2-(2- Butoxyethoxy )ethanol	~0.9 (t)	~1.4 (m), ~1.5 (m)	~3.5-3.7 (m)	~3.7 (t)	~2.5 (s)
2- Butoxyethano	~0.9 (t)	~1.4 (m), ~1.5 (m)	-	~3.5-3.6 (m)	~2.7 (s)
2- Methoxyetha nol	-	-	~3.5 (t)	~3.7 (t)	~2.9 (s)

Table 4: 13C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)

Compound	-СН₃	-CH₂- (Butyl Chain)	-O-CH₂-	-CH₂-OH
2-(2- Butoxyethoxy)eth anol	~14	~19, ~32	~70, ~71	~62
2-Butoxyethanol	~14	~19, ~32	~70	~62
2- Methoxyethanol	-	-	~73	~62



# **Experimental Protocols**

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

## **Mass Spectrometry (MS)**

- Instrumentation: A standard electron ionization mass spectrometer.
- Sample Introduction: Direct infusion or via gas chromatography (GC) for separation of components in a mixture.
- Ionization: Electron Ionization (EI) at 70 eV.
- Analysis: The sample is vaporized and bombarded with a beam of electrons, causing
  ionization and fragmentation. The resulting charged fragments are separated by their massto-charge ratio (m/z) and detected. The fragmentation pattern provides a molecular
  fingerprint of the compound.

### Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Data Acquisition: The sample is irradiated with infrared light, and the absorption of radiation at different frequencies is measured. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Instrumentation: A 300 or 500 MHz NMR spectrometer.
- Sample Preparation: Approximately 10-20 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or D<sub>2</sub>O) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Data Acquisition:

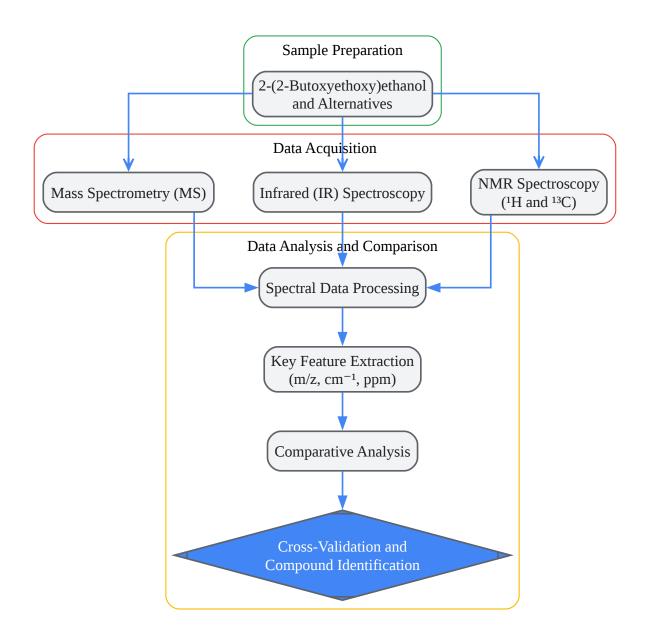


- ¹H NMR: The sample is placed in a strong magnetic field and irradiated with radio waves.
   The resonance of the hydrogen nuclei is detected, providing information about their chemical environment, including the number of neighboring protons (spin-spin splitting).
- <sup>13</sup>C NMR: Similar to <sup>1</sup>H NMR, but detecting the resonance of carbon-13 nuclei. This
  provides information about the different carbon environments in the molecule.

# Visualizing the Workflow and Molecular Structure

To further aid in the understanding of the cross-validation process and the molecular structure of **2-(2-butoxyethoxy)ethanol**, the following diagrams are provided.

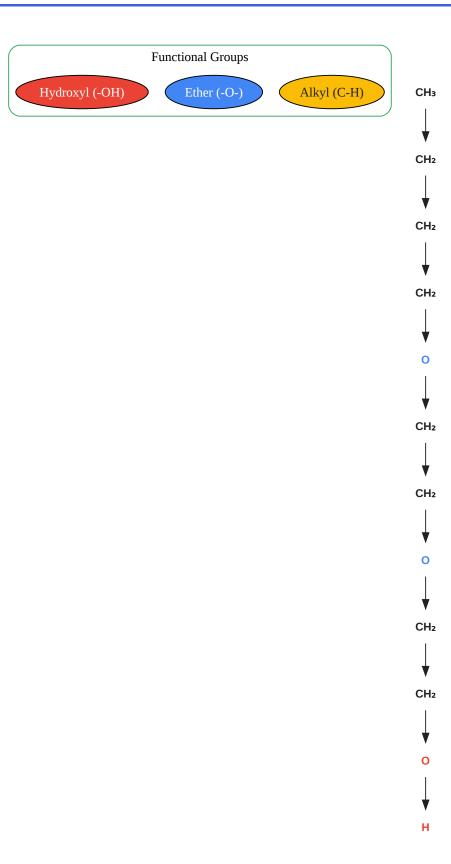




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Spectroscopic Cross-Validation Workflow





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Structure of 2-(2-butoxyethoxy)ethanol







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